

An In-Depth Technical Guide to Methyl 1-methyl-2-oxopyridine-3-carboxylate

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Compound of Interest

Compound Name: *Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate*

Cat. No.: *B110684*

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This technical guide provides a comprehensive overview of Methyl 1-methyl-2-oxopyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, a potential synthetic pathway, and key analytical data.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name Methyl 1-methyl-2-oxopyridine-3-carboxylate is a substituted pyridinone derivative. It is also known by several synonyms, which are listed in the table below for easy reference.

Identifier Type	Value
IUPAC Name	Methyl 1-methyl-2-oxopyridine-3-carboxylate
Systematic Name	Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS Number	67367-27-5[1]
PubChem CID	819366[1]
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
SMILES String	COC(=O)c1c(=O)n(C)ccc1[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-methyl-2-oxopyridine-3-carboxylate is presented in the table below. Currently, experimental data for properties such as melting and boiling points are not readily available in the public domain.

Property	Value
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
Appearance	Not specified (likely a solid)
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available

Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate is not explicitly detailed in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds. The most probable

method involves the methylation of its carboxylic acid precursor, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

A general procedure for the esterification of a similar pyridone carboxylic acid involves the use of a methylating agent in the presence of a base. For instance, the synthesis of Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is achieved by reacting the corresponding carboxylic acid with methyl iodide and potassium carbonate in dimethylformamide (DMF).

Proposed Experimental Protocol for the Synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate:

- Reactants:
 - 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
 - Methyl iodide (CH_3I)
 - Potassium carbonate (K_2CO_3)
 - Dimethylformamide (DMF)
- Procedure:
 - To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous DMF, add potassium carbonate.
 - Stir the mixture at room temperature.
 - Add methyl iodide to the suspension.
 - Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2.5 days, as in a similar synthesis).
 - Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
 - Upon completion, quench the reaction by adding water.

- Extract the product with a suitable organic solvent (e.g., a mixture of hexanes and ether).
- Combine the organic phases, dry over a drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure Methyl 1-methyl-2-oxopyridine-3-carboxylate.

It is important to note that this is a generalized protocol and would require optimization for this specific transformation.

Spectroscopic Data

Detailed experimental spectroscopic data for Methyl 1-methyl-2-oxopyridine-3-carboxylate is not currently available in the cited literature. However, based on its structure, the expected spectroscopic characteristics can be predicted.

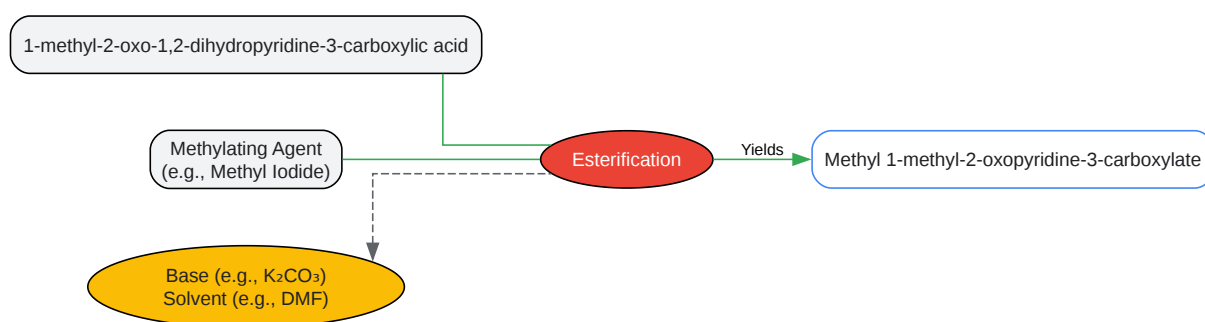
Expected Spectroscopic Data:

Technique	Expected Features
^1H NMR	Signals corresponding to the N-methyl protons, the O-methyl protons of the ester group, and the protons on the pyridine ring.
^{13}C NMR	Resonances for the carbonyl carbons (amide and ester), the carbons of the pyridine ring, and the methyl carbons.
FTIR	Characteristic absorption bands for the $\text{C}=\text{O}$ stretching vibrations of the amide and ester functional groups, as well as $\text{C}-\text{N}$ and $\text{C}-\text{O}$ stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol).

Commercial suppliers indicate that the compound is analyzed by methods including LCMS, GCMS, HPLC, GC, MS, UV-VIS, FTIR, and NMR, suggesting that such data can be obtained upon request from these sources.[1]

Logical Relationships in Synthesis

The synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate can be visualized as a straightforward esterification reaction. The logical workflow is depicted in the following diagram.



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Caption: Proposed synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate.

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References

- 1. Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate [synhet.com]
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